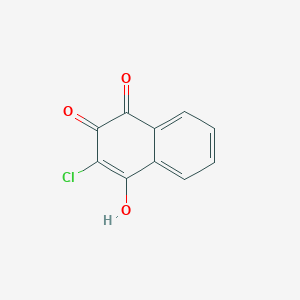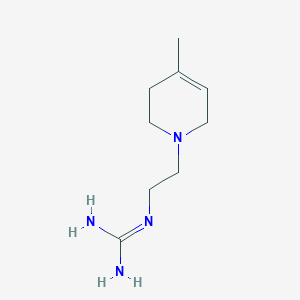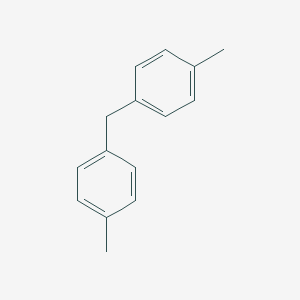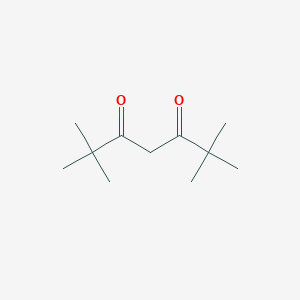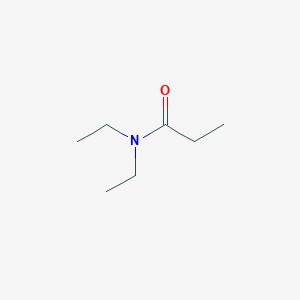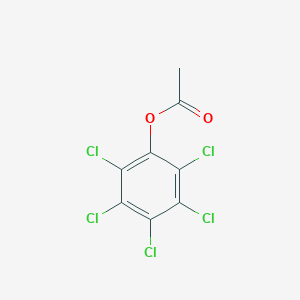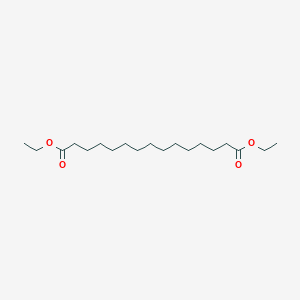
Diethyl pentadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl pentadecanedioate is a chemical compound that belongs to the family of diesters. It is also known as diethyl pentadecanedioic acid, and its molecular formula is C17H32O4. This compound is widely used in scientific research for its unique properties, such as its ability to act as a surfactant and its potential as a drug delivery agent.
Wirkmechanismus
The mechanism of action of diethyl pentadecanedioate is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with cell membranes and enhance drug delivery.
Biochemische Und Physiologische Effekte
Diethyl pentadecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl pentadecanedioate in lab experiments is its ability to enhance drug delivery and improve the solubility of poorly soluble drugs. Additionally, it has low toxicity and is generally considered safe for use in scientific research. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of diethyl pentadecanedioate. One potential area of research is the development of new drug delivery systems using diethyl pentadecanedioate as a surfactant. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of new diesters with improved properties and potential applications in scientific research is an area of ongoing research.
Synthesemethoden
The synthesis of diethyl pentadecanedioate can be achieved through the esterification of pentadecanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction produces diethyl pentadecanedioate as the primary product, along with water as a byproduct.
Wissenschaftliche Forschungsanwendungen
Diethyl pentadecanedioate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles and liposomes for drug delivery. Additionally, it has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
CAS-Nummer |
1119-79-5 |
|---|---|
Produktname |
Diethyl pentadecanedioate |
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
diethyl pentadecanedioate |
InChI |
InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
MRSSCDYVDDPQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Synonyme |
Pentadecanedioic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



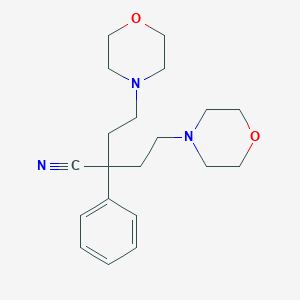
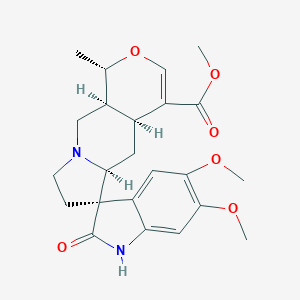
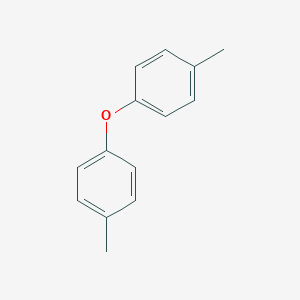
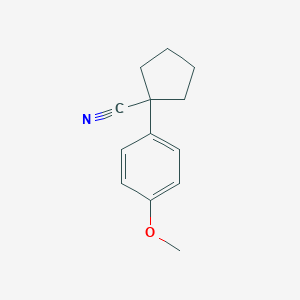
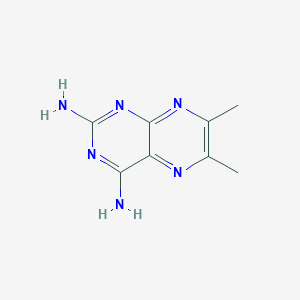
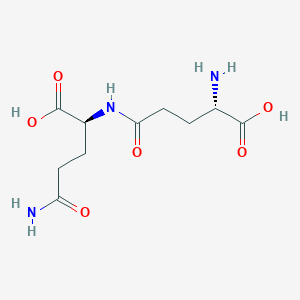
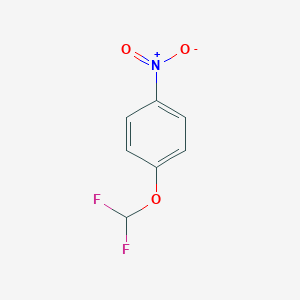
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
